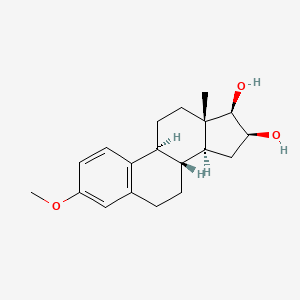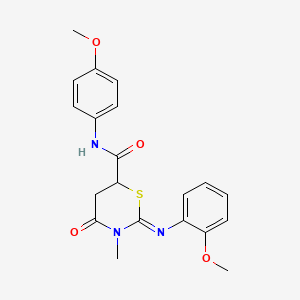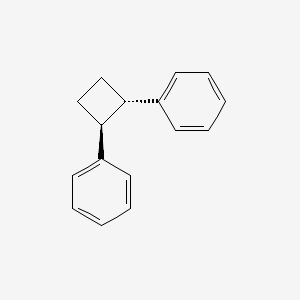
(1S,2S)-1,2-diphenylcyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-1,2-Diphenylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with two phenyl groups at the 1 and 2 positions This compound is notable for its stereochemistry, where both phenyl groups are positioned on the same side of the cyclobutane ring, giving it a unique three-dimensional structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-1,2-diphenylcyclobutane typically involves the photochemical cycloaddition of stilbene derivatives. This reaction is carried out under ultraviolet light, which induces the formation of the cyclobutane ring. The reaction conditions often include the use of solvents like benzene or toluene and can be performed at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the photochemical cycloaddition process. This would require large-scale photoreactors and efficient purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: (1S,2S)-1,2-Diphenylcyclobutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while substitution reactions can produce various phenyl-substituted derivatives.
Aplicaciones Científicas De Investigación
(1S,2S)-1,2-Diphenylcyclobutane has several applications in scientific research:
Chemistry: It is used as a model compound to study stereochemistry and photochemical reactions.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the synthesis of complex organic molecules and materials science.
Mecanismo De Acción
The mechanism of action of (1S,2S)-1,2-diphenylcyclobutane involves its interaction with various molecular targets and pathways. For instance, its photochemical properties allow it to absorb ultraviolet light and undergo cycloaddition reactions, forming new chemical bonds. This property is exploited in synthetic organic chemistry to create complex molecular structures.
Comparación Con Compuestos Similares
(1R,2R)-1,2-Diphenylcyclobutane: The enantiomer of (1S,2S)-1,2-diphenylcyclobutane, with similar chemical properties but different stereochemistry.
1,2-Diphenylethane: A structurally similar compound with a single bond between the phenyl groups instead of a cyclobutane ring.
1,2-Diphenylcyclohexane: A larger ring structure with similar phenyl substitutions.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of a cyclobutane ring, which imparts distinct chemical and physical properties compared to its analogs. Its ability to undergo photochemical reactions makes it particularly valuable in synthetic organic chemistry.
Propiedades
Fórmula molecular |
C16H16 |
|---|---|
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
[(1S,2S)-2-phenylcyclobutyl]benzene |
InChI |
InChI=1S/C16H16/c1-3-7-13(8-4-1)15-11-12-16(15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m1/s1 |
Clave InChI |
AERGGMDNGDDGPI-HZPDHXFCSA-N |
SMILES isomérico |
C1C[C@@H]([C@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1CC(C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(E)-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methylidene]amino}-4,5-dimethylfuran-3-carbonitrile](/img/structure/B13821658.png)
![4-[(4-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid](/img/structure/B13821668.png)
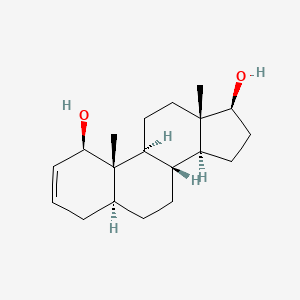
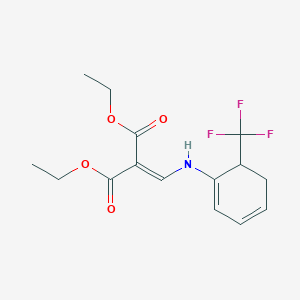

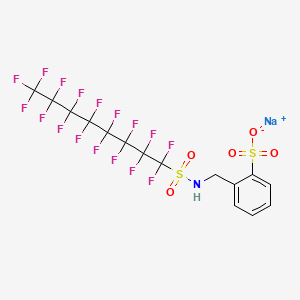
![Propan-2-yl {[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B13821712.png)
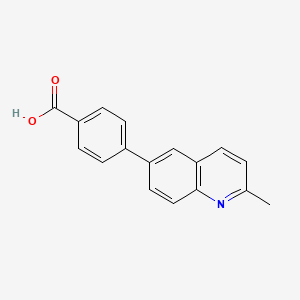
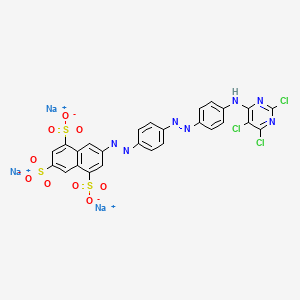
![(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13821723.png)
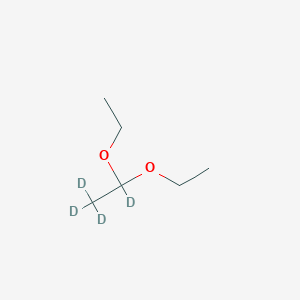
![N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B13821731.png)
